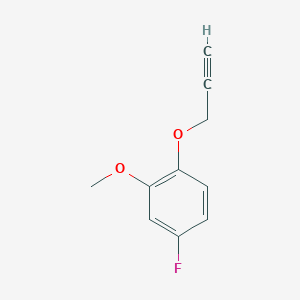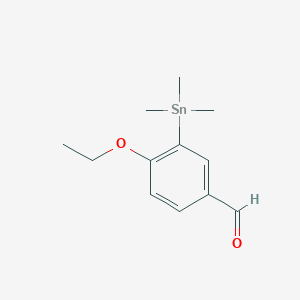![molecular formula C33H32O7 B14257530 1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy- CAS No. 188656-76-0](/img/structure/B14257530.png)
1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple methoxy groups and a phenylmethoxyethylidene linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of naphthalenol derivatives with aldehydes or ketones in the presence of a base.
Phenylmethoxyethylidene Formation: This step involves the reaction of naphthalenol derivatives with phenylmethoxyethylidene precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalenol derivatives.
Scientific Research Applications
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylmethoxyethylidene linkage play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenol, 2,2’-[2-(methoxy)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenyl)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dihydroxy-]
Uniqueness
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is unique due to its specific combination of methoxy groups and phenylmethoxyethylidene linkage. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
188656-76-0 |
|---|---|
Molecular Formula |
C33H32O7 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)-2-phenylmethoxyethyl]-4,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C33H32O7/c1-36-26-14-8-12-21-28(38-3)16-23(32(34)30(21)26)25(19-40-18-20-10-6-5-7-11-20)24-17-29(39-4)22-13-9-15-27(37-2)31(22)33(24)35/h5-17,25,34-35H,18-19H2,1-4H3 |
InChI Key |
UJLRXEZKHQUYDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=C(C(=C21)O)C(COCC3=CC=CC=C3)C4=CC(=C5C=CC=C(C5=C4O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)

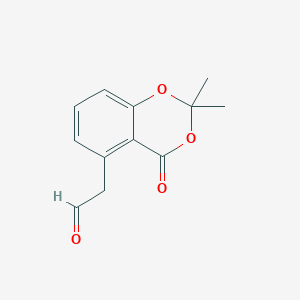
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
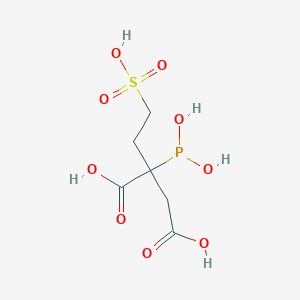
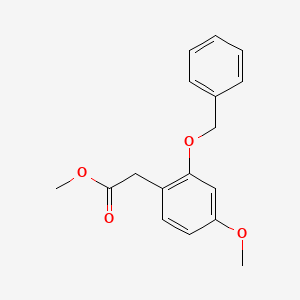
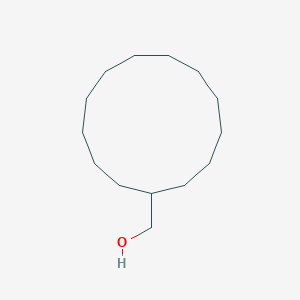
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
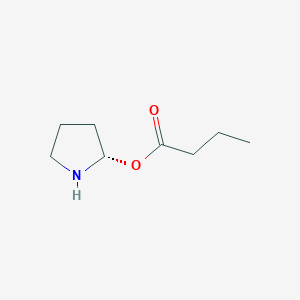
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
